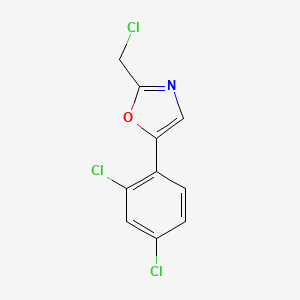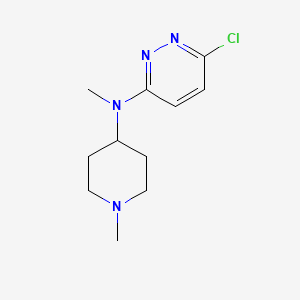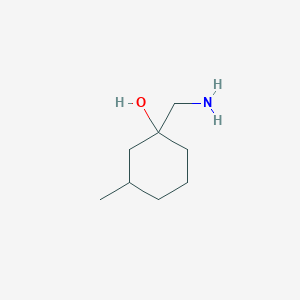
1-(Aminométhyl)-3-méthylcyclohexan-1-ol
Vue d'ensemble
Description
1-(Aminomethyl)-3-methylcyclohexan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Aminomethyl)-3-methylcyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)-3-methylcyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'analogues de neurotransmetteurs
“1-(Aminométhyl)-3-méthylcyclohexan-1-ol” est structurellement similaire à certains neurotransmetteurs et peut être utilisé pour synthétiser des analogues comme la gabapentine . La gabapentine est un analogue synthétique du neurotransmetteur acide gamma-aminobutyrique (GABA) et présente des activités anticonvulsivantes et analgésiques. Son mécanisme d'action implique l'inhibition de l'activité neuronale excitatrice par interaction avec les canaux calciques voltage-dépendants dans les neurones corticaux.
Développement de médicaments anticonvulsivants
En raison de sa similarité structurelle avec le GABA, “this compound” peut être utilisé dans le développement de médicaments anticonvulsivants . Ces médicaments sont essentiels pour traiter des affections telles que l'épilepsie et la douleur neuropathique, en apportant un soulagement en réduisant l'activité électrique excessive dans le cerveau qui conduit aux crises.
Recherche sur les dérivés d'acide boronique
Bien qu'il ne soit pas directement lié à “this compound”, les dérivés d'acide boronique comme l'acide 3-(aminométhyl)phénylboronique chlorhydrate ont une valeur significative dans la recherche scientifique . Ils servent de réactifs polyvalents pour la synthèse de composés, de catalyseurs pour diverses réactions et de ligands pour les investigations sur les protéines et les enzymes.
Applications biomédicales
L'isatine et ses dérivés, qui peuvent être synthétisés à partir de composés comme “this compound”, jouent un rôle clé dans les applications biomédicales. Ils sont utilisés comme agents bactéricides, fongicides, anti-VIH, antiépileptiques et anti-inflammatoires .
Mécanisme D'action
Target of Action
It is thought to be absorbed from the intestine of humans and animals by a low-capacity solute transporter localized in the upper small intestine .
Mode of Action
The mechanism by which 1-(Aminomethyl)-3-methylcyclohexan-1-ol exerts its analgesic action is unknown, but in animal models of analgesia, it prevents allodynia (pain-related behavior in response to a normally innocuous stimulus) and hyperalgesia (exaggerated response to painful stimuli) . It also exhibits antiseizure activity in mice and rats in both the maximal electroshock and pentylenetetrazole seizure models and other preclinical models .
Biochemical Pathways
It is known that it acts by decreasing activity of a subset of calcium channels .
Pharmacokinetics
1-(Aminomethyl)-3-methylcyclohexan-1-ol is not significantly metabolized in humans. It is eliminated from the systemic circulation by renal excretion. The elimination half-life is approximately 5 to 7 hours . In elderly patients and those with impaired renal function, plasma clearance is reduced .
Result of Action
The molecular and cellular effects of 1-(Aminomethyl)-3-methylcyclohexan-1-ol’s action include preventing pain-related responses after peripheral inflammation and decreasing pain-related responses in several models of neuropathic pain in rats or mice .
Action Environment
It is known that lifestyle and environmental factors can have a significant impact on the development and progression of diseases such as diabetes , which could potentially influence the effectiveness of this compound.
Propriétés
IUPAC Name |
1-(aminomethyl)-3-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXBYIHIMJUDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901289969 | |
| Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37022-19-8 | |
| Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37022-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminomethyl)-3-methylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901289969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

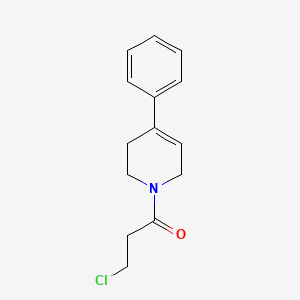
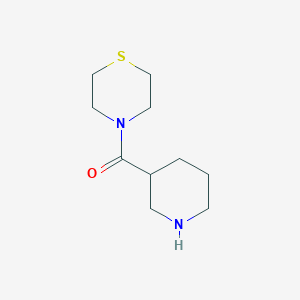
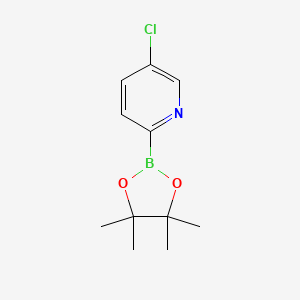
![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)
![N-[(4-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486479.png)
![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)
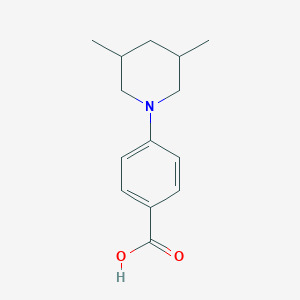
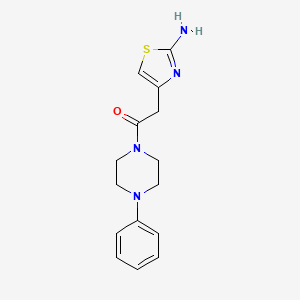

![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)
![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)
